Salvisyrianone
Overview
Description
Salvisyrianone is a natural diterpene compound isolated from the roots of the Salvadora syriaca plant and Cryptomeria taiwanensis. It is known for its potential antihypertensive and antitumor activities . This compound is characterized by its unique aromatic properties, making it a valuable ingredient in flavors and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salvisyrianone is primarily obtained through solvent extraction and purification from the roots of Salvadora syriaca. The extraction process involves using appropriate solvents to isolate the compound, followed by distillation and crystallization to achieve a pure form .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale solvent extraction techniques. The raw material, Salvadora syriaca roots, is processed using solvents such as ethanol or methanol. The extract is then subjected to various purification steps, including distillation and crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Salvisyrianone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Salvisyrianone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antihypertensive and antitumor activities.
Medicine: Investigated for its therapeutic potential in treating hypertension and cancer.
Industry: Utilized as an ingredient in flavors and fragrances due to its unique aromatic properties
Mechanism of Action
The mechanism of action of Salvisyrianone involves its interaction with specific molecular targets and pathways. It is believed to exert its antihypertensive effects by modulating the activity of enzymes involved in blood pressure regulation. Additionally, its antitumor activity is thought to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Salvisyrianone is structurally similar to other diterpenes such as:
- Miltirone
- Cryptotanshinone
- Tanshinone IIA
- Primin
- Homoembelin
- Embelin
- Rapanone
- Alpha-Tocopherolquinone
- Coenzyme Q10
- Vitamin K1
These compounds share similar structural features but differ in their functional groups and bioactivities. For instance, miltirone is a crucial precursor in the biosynthesis of various tanshinones, while cryptotanshinone and tanshinone IIA are known for their anti-inflammatory and anticancer properties .
This compound stands out due to its unique aromatic properties and potential therapeutic applications in hypertension and cancer treatment .
Properties
IUPAC Name |
7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)16-10-14-7-6-13(5)15(8-9-17(21)12(3)4)18(14)20(23)19(16)22/h6-7,10-12H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNPHTQAHFLSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of salvisyrianone?
A1: The research paper focuses on the cardiovascular effects of the crude extract and other isolated compounds from Salvia syriaca roots. While the study mentions this compound as a newly discovered rearranged diterpene, it does not provide information about its specific biological activity or potential cardiovascular effects. The paper primarily focuses on the antihypertensive activity observed in the crude extract and attributes this effect to the presence of ferruginol and 3β-hydroxystigmast-5-en-7-one. []
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